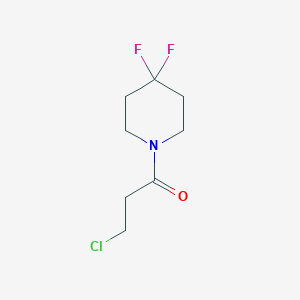
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound . It is related to 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, which has a molecular weight of 250.12 .
Molecular Structure Analysis
The InChI code for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, is1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H . This provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 3-(4,4-Difluoropiperidin-1-yl)-propan-1-ol, are provided. It has a predicted boiling point of 242.2±40.0 °C and a predicted density of 1.13±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Downstream Processing in Bioproduction
- The review by Zhi-Long Xiu and A. Zeng (2008) discusses downstream processing methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which are crucial for microbial production and could be relevant to the processing or synthesis of compounds like "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one" due to their focus on separation technologies and efficiency improvements (Zhi-Long Xiu & A. Zeng, 2008).
Catalysis and Chemical Routes for Production
- The study by Alisson Dias da Silva Ruy et al. (2020) reviews the use of heterogeneous catalysts for glycerol hydrogenolysis to 1,3-propanediol, a process that highlights the potential for innovative catalytic methods in the synthesis or modification of compounds like "this compound," emphasizing the importance of catalyst choice on activity and selectivity (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Health Impacts of Chemical Compounds
- Research by Yu Wang et al. (2019) on novel fluorinated alternatives to PFAS compounds, such as hexafluoropropylene oxide dimer (HFPO-DA), provides insight into the environmental persistence, bioaccumulation, and potential toxicities of fluorinated compounds, which could be relevant for considering the environmental and health impacts of "this compound" (Yu Wang et al., 2019).
Chlorine-Related Environmental Chemistry
- The work by M. Altarawneh et al. (2009) on the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) sheds light on the complex mechanisms and environmental implications of chlorine chemistry, which could be indirectly related to the study and environmental impact assessment of chlorine-containing compounds like "this compound" (M. Altarawneh et al., 2009).
Safety and Hazards
The safety information for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Análisis Bioquímico
Biochemical Properties
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and thus inhibiting enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable for several hours, allowing for prolonged experimental observations . Long-term exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These factors determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution provides insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-4-1-7(13)12-5-2-8(10,11)3-6-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNAHIYBONWLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


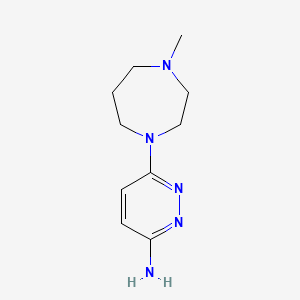
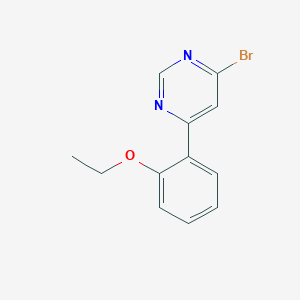

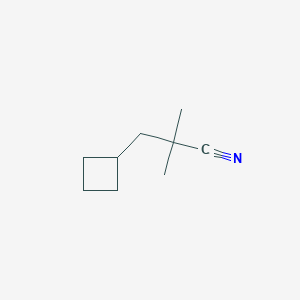

![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)

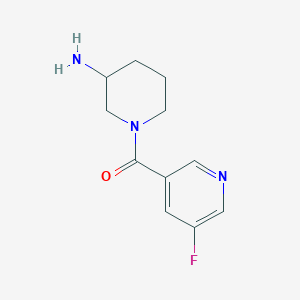
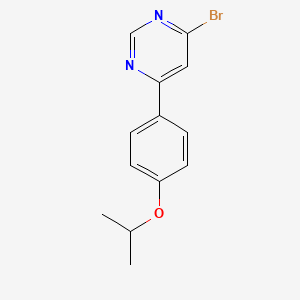


![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)
amine](/img/structure/B1475514.png)
